Synthesis and characterization of 2-Ethynyl-3-methylpyrazine
Synthesis and characterization of 2-Ethynyl-3-methylpyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-3-methylpyrazine
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Ethynyl-3-methylpyrazine, a heterocyclic compound with significant potential in medicinal chemistry, materials science, and as a specialty chemical intermediate. The presence of the reactive ethynyl group on the pyrazine scaffold makes it a valuable building block for creating more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of this molecule's preparation and analysis.
The introduction of an ethynyl group onto an aromatic heterocycle is most reliably achieved through palladium-catalyzed cross-coupling reactions. For the synthesis of 2-Ethynyl-3-methylpyrazine, the Sonogashira coupling is the method of choice due to its mild reaction conditions, high functional group tolerance, and efficiency.[1][2]
The core strategy involves coupling a halogenated pyrazine precursor, specifically 2-halo-3-methylpyrazine, with a terminal alkyne. To prevent self-coupling of the alkyne and ensure controlled reaction, a protected alkyne such as trimethylsilylacetylene (TMSA) is employed. The synthesis, therefore, proceeds in two key stages: the Sonogashira coupling to form the silyl-protected intermediate, followed by a straightforward deprotection step to yield the final product.
Caption: Overall synthetic workflow for 2-Ethynyl-3-methylpyrazine.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
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Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 2-halo-3-methylpyrazine, forming a Pd(II) complex.
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyrazine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Chloro-3-methylpyrazine | 128.57 | 1.0 g | 7.78 mmol | Starting Material |
| PdCl₂(PPh₃)₂ | 701.90 | 273 mg | 0.39 mmol | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 74 mg | 0.39 mmol | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.3 mL | 23.3 mmol | Base & Solvent |
| Trimethylsilylacetylene | 98.22 | 1.3 mL | 9.33 mmol | Alkyne Source |
| Anhydrous THF | - | 20 mL | - | Solvent |
Procedure:
-
Inert Atmosphere Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition : To the flask, add 2-chloro-3-methylpyrazine (1.0 g), PdCl₂(PPh₃)₂ (273 mg), and CuI (74 mg).
-
Solvent and Base : Add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (Et₃N, 3.3 mL) via syringe.
-
Alkyne Addition : Slowly add trimethylsilylacetylene (1.3 mL) to the stirred mixture at room temperature.
-
Reaction : Heat the mixture to 65°C and maintain for 12-24 hours.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Part B: Deprotection to 2-Ethynyl-3-methylpyrazine
Procedure:
-
Setup : Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-methylpyrazine from Part A in methanol in a round-bottom flask.
-
Base Addition : Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the complete removal of the TMS group by TLC.
-
Work-up : Once the reaction is complete, neutralize the mixture carefully with dilute HCl.
-
Extraction : Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Final Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 2-Ethynyl-3-methylpyrazine. Further purification can be achieved via column chromatography if necessary.
Characterization and Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Ethynyl-3-methylpyrazine.
Spectroscopic Data
The following table outlines the expected spectroscopic data for the final product. Data is predicted based on known values for similar pyrazine structures.[3][4][5]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4-8.5 ppm (d, 1H, pyrazine-H), δ ~8.3-8.4 ppm (d, 1H, pyrazine-H), δ ~3.4 ppm (s, 1H, acetylenic-H), δ ~2.6 ppm (s, 3H, methyl-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 ppm (C-CH₃), δ ~148 ppm (pyrazine C-H), δ ~145 ppm (pyrazine C-H), δ ~142 ppm (C-C≡CH), δ ~82 ppm (-C≡CH), δ ~79 ppm (-C≡CH), δ ~22 ppm (-CH₃). |
| IR (KBr, cm⁻¹) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2100 cm⁻¹ (weak, C≡C stretch), ~1580-1450 cm⁻¹ (C=N, C=C stretches of pyrazine ring). |
| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 118.05. Key fragments may include loss of H (m/z=117), loss of acetylene (m/z=92), and loss of methyl (m/z=103). |
Physical and Chromatographic Properties
| Property | Value/Method |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid. |
| Purity Analysis | Gas Chromatography (GC) on a non-polar column to determine purity and retention time. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) using silica gel plates; visualization under UV light. |
Safety, Handling, and Applications
Safety and Handling
Pyrazine derivatives should be handled with care, as many are classified as skin, eye, and respiratory irritants.[6][7][8]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9] All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards : Handle flammable solvents like THF and ethyl acetate away from ignition sources.[6] Palladium catalysts and copper iodide can be toxic and should be handled with care. Triethylamine is corrosive and has a strong odor.
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.
Applications in Research and Development
The unique structure of 2-Ethynyl-3-methylpyrazine makes it a versatile intermediate.
-
Drug Discovery : The terminal alkyne is a key functional group for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to synthesize triazole-containing compounds, which are prevalent in pharmaceuticals.[10][11][12] The pyrazine core itself is a known pharmacophore.
-
Materials Science : Alkynyl-substituted heterocycles are used in the development of organic electronics, polymers, and functional materials.
-
Flavor and Fragrance : While the direct application of this specific molecule in flavors is not widely documented, related alkylpyrazines are known for their nutty and roasted aromas.[13][14][15][16] Its derivatives could be explored for novel sensory profiles.
References
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Ventos. (n.d.). 2-ETHYL-3-METHYLPYRAZINE. Retrieved from [Link]
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Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ETHYL-3-METHYLPYRAZINE. Retrieved from [Link]
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ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology. Retrieved from [Link]
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ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethoxy-3-methylpyrazine. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Ethyl-3-methylpyrazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Arkivoc. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Retrieved from [Link]
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